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molecular formula C9H9BrF3N B8651114 4-bromo-3-methyl-N-(2,2,2-trifluoroethyl)aniline

4-bromo-3-methyl-N-(2,2,2-trifluoroethyl)aniline

Cat. No. B8651114
M. Wt: 268.07 g/mol
InChI Key: DBRMBSVHACTSAG-UHFFFAOYSA-N
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Patent
US09169254B2

Procedure details

Potassium carbonate (2.50 g, 18.1 mmol) and trifluoro-methanesulfonic acid 2,2,2-trifluoro-ethyl ester (2.36 ml, 16.4 mmol) were added to a solution of 4-bromo-3-methylaniline (1.68 g, 9.03 mmol) in MeCN (39.0 ml) at room temperature, and the mixture was stirred at 80° C. overnight. The reaction mixture was concentrated under reduced pressure, and the resulting residue was then purified by silica gel column chromatography (hexane-ethyl acetate) to give (4-bromo-3-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine (2.20 g, 91%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.36 mL
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[F:7][C:8]([F:19])([F:18])[CH2:9]OS(C(F)(F)F)(=O)=O.[Br:20][C:21]1[CH:27]=[CH:26][C:24]([NH2:25])=[CH:23][C:22]=1[CH3:28]>CC#N>[Br:20][C:21]1[CH:27]=[CH:26][C:24]([NH:25][CH2:9][C:8]([F:19])([F:18])[F:7])=[CH:23][C:22]=1[CH3:28] |f:0.1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.36 mL
Type
reactant
Smiles
FC(COS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
1.68 g
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)C
Name
Quantity
39 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was then purified by silica gel column chromatography (hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)NCC(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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